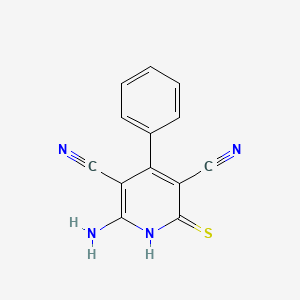

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

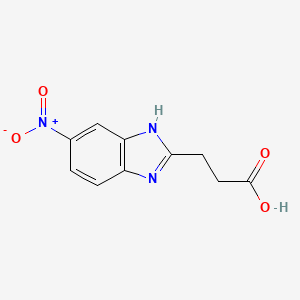

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate, also known as ECPC, is a cyclic piperidine derivative that has been studied extensively for its potential applications in the scientific and medical fields. ECPC has been found to possess a variety of unique properties, such as a high degree of solubility, low toxicity, and good stability, which make it an attractive candidate for a range of applications. In

Aplicaciones Científicas De Investigación

Aminocarbonylation Reactions

Alkoxycarbonylpiperidines, including ethyl isonipecotate derivatives, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are valuable for synthesizing carboxamides and ketocarboxamides from iodobenzene and iodoalkenes under mild conditions, leading to moderate to high yields. This demonstrates the compound's relevance in organic synthesis, particularly in introducing carboxamide functionalities (Takács et al., 2014).

Anticancer Agent Development

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate derivatives have been synthesized and evaluated as potential anticancer agents. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed promising IC50 values against cancer cell lines, indicating strong anticancer activity. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents (Rehman et al., 2018).

Stereospecific Microbial Reduction

The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been studied, yielding cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereomeric and enantiomeric excess. This process showcases the compound's application in producing stereochemically complex molecules, critical for pharmaceutical development (Guo et al., 2006).

Structural Studies

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a structurally related compound, has been subjected to detailed NMR spectroscopy to determine its conformational behavior. These studies contribute to our understanding of the structural and electronic properties of similar ethyl piperidine carboxylate derivatives, facilitating their application in designing more efficient molecules (Arias-Pérez et al., 1995).

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues, including derivatives of ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate, have been designed as inhibitors of Mycobacterium tuberculosis GyrB. This highlights the compound's potential role in addressing tuberculosis, showcasing its application in developing new antibacterial agents (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

ethyl 1-(cyclohexanecarbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWMQRNBYOVBON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)